molecular formula C10H6ClIN2O B12919061 3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- CAS No. 61442-14-6

3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-

Katalognummer: B12919061
CAS-Nummer: 61442-14-6
Molekulargewicht: 332.52 g/mol
InChI-Schlüssel: KFWNNAVQLBXDPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with chlorine and iodine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.

    Substitution Reactions: Introduction of the chlorine and iodine atoms can be done through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridazine ring.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-iodophenyl)pyridazin-3(2H)-one: Lacks the chlorine substitution.

    6-chloro-2-phenylpyridazin-3(2H)-one: Lacks the iodine substitution.

    6-chloro-2-(4-bromophenyl)pyridazin-3(2H)-one: Contains bromine instead of iodine.

Uniqueness

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

61442-14-6

Molekularformel

C10H6ClIN2O

Molekulargewicht

332.52 g/mol

IUPAC-Name

6-chloro-2-(4-iodophenyl)pyridazin-3-one

InChI

InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H

InChI-Schlüssel

KFWNNAVQLBXDPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.